![molecular formula C6H8N2O3 B009788 5-Ethyl-3-methyl-4-nitroisoxazole CAS No. 108418-33-3](/img/structure/B9788.png)
5-Ethyl-3-methyl-4-nitroisoxazole
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Overview
Description
5-Ethyl-3-methyl-4-nitroisoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of isoxazole, a five-membered heterocyclic compound that contains both nitrogen and oxygen atoms. The unique structure of 5-Ethyl-3-methyl-4-nitroisoxazole makes it an interesting target for synthesis and study.
Mechanism Of Action
The mechanism of action of 5-Ethyl-3-methyl-4-nitroisoxazole is not fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes that are involved in cell proliferation. This inhibition may lead to the death of cancer cells, making it a potentially effective anticancer agent.
Biochemical and Physiological Effects:
Studies have also shown that 5-Ethyl-3-methyl-4-nitroisoxazole has biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of antibacterial agents.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Ethyl-3-methyl-4-nitroisoxazole in lab experiments is its potential as a lead compound for drug development. This compound has shown activity against cancer cells and bacteria, making it a promising candidate for the development of new drugs. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on 5-Ethyl-3-methyl-4-nitroisoxazole. One area of research is the development of new drugs based on this compound. Researchers can explore the potential of this compound as a lead compound for the development of new anticancer and antibacterial agents. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound works and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5-Ethyl-3-methyl-4-nitroisoxazole can be achieved through several methods. One common method involves the reaction of 3-methyl-4-nitroisoxazole with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Ethyl-3-methyl-4-nitroisoxazole as the main product.
Scientific Research Applications
5-Ethyl-3-methyl-4-nitroisoxazole has been studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new drugs. This compound has been found to exhibit activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
5-ethyl-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-5-6(8(9)10)4(2)7-11-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZLYFXTOKNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-methyl-4-nitroisoxazole |
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